1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene
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Overview
Description
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, methyl, and nitro groups
Preparation Methods
The synthesis of 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-3-nitrotoluene. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bromine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted benzene derivatives, amino compounds, and carboxylic acids.
Scientific Research Applications
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets and pathways, leading to changes in biological activity or chemical properties.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene include:
1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene: Similar structure but with a fluorine atom instead of a nitro group.
1-Bromo-5-(bromomethyl)-2-fluoro-3-methylbenzene: Another similar compound with a fluorine atom in a different position.
Properties
Molecular Formula |
C8H7Br2NO2 |
---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c1-5-7(10)2-6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
PELNTNRVLLVYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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